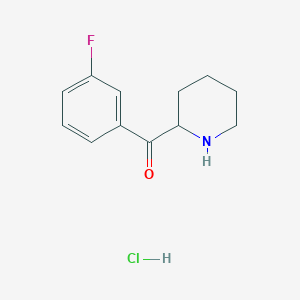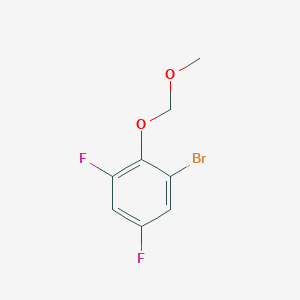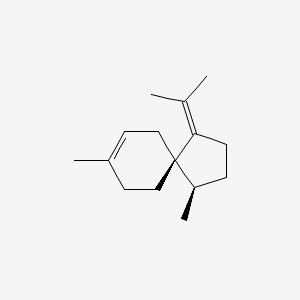
Alaskene
Overview
Description
Alaskene is a natural product derived from the Alaskan snowberry plant (Vaccinium oxycoccos). It has been used for centuries by native Alaskans for its medicinal properties. This compound has been studied extensively in recent years and has been found to have a variety of potential therapeutic applications.
Scientific Research Applications
Photodynamic Therapy for Acne Vulgaris
"Alaskene," a term potentially referring to a broad range of substances or technologies, has been linked to various scientific applications. One notable application is in the field of photodynamic therapy (PDT) for acne vulgaris treatment. A study by Kosaka et al. (2011) evaluated the targeting of sebaceous glands using δ-aminolevulinic acid-based PDT, showcasing its potential in dermatological treatments (Kosaka et al., 2011).
Atmospheric Boundary Layer Research
The unmanned research aircraft ALADINA, an important tool for boundary layer research, represents another field of scientific application. It's equipped with various sensors for studying atmospheric particles, solar radiation, and boundary layer properties. This technology has been instrumental in gathering unique datasets in atmospheric research (Bärfuss et al., 2018).
Nanoparticle Production by Bacteria
Research by Capeness et al. (2015) highlighted the ability of Desulfovibrio alaskensis G20, a sulfate-reducing bacterium, to form nanoparticles, particularly of the platinum group metals. This has implications for industrial and medical applications where such nanoparticles are valuable due to their catalytic properties (Capeness et al., 2015).
Educational Applications in STEM
In the field of education, specifically in STEM, Algodoo, a technology-based tool, has been utilized to enhance scientific process skills among prospective science teachers. This approach has shown effectiveness in improving scientific process skills, though its impact on orientation towards STEM education is less clear (Alan et al., 2021).
Production of 5-Aminolevulinic Acid
The production of 5-aminolevulinic acid (ALA), involving biotechnological processes, represents another application area. ALA is used in various sectors, including agriculture and medicine. Studies have explored efficient production methods using genetically engineered bacteria, indicating potential industrial applications (Yang et al., 2016).
properties
IUPAC Name |
(1R,5S)-1,8-dimethyl-4-propan-2-ylidenespiro[4.5]dec-8-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)14-6-5-13(4)15(14)9-7-12(3)8-10-15/h7,13H,5-6,8-10H2,1-4H3/t13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKLOOMRRZKSNM-UKRRQHHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C(C)C)C12CCC(=CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=C(C)C)[C@]12CCC(=CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






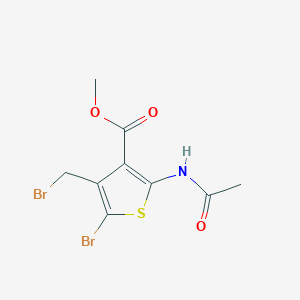

![3-Bromo-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B1446060.png)
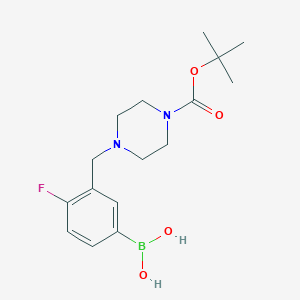



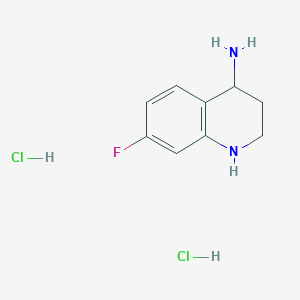
![[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1446072.png)
